2-Amino-4-methylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKZVAPXHIWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384257 | |
| Record name | 2-amino-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39549-79-6 | |
| Record name | 2-amino-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance in Chemical and Medicinal Chemistry Research
The significance of 2-Amino-4-methylbenzamide in the scientific community is primarily as a key intermediate in the synthesis of molecules with potential therapeutic applications. Its structural framework is a component in the design of various enzyme inhibitors.
Research has identified this compound as a precursor or building block in the development of inhibitors for at least two major enzyme targets: Protein Tyrosine Phosphatase 1B (PTP1B) and Poly(ADP-ribose) polymerase (PARP). lookchem.comresearchgate.net
PTP1B Inhibitors : PTP1B is recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways. researchgate.netscientificarchives.com Its inhibition is a therapeutic strategy for managing type 2 diabetes and obesity. lookchem.comscientificarchives.com this compound serves as a starting material for creating more complex molecules designed to selectively inhibit PTP1B, thereby prolonging insulin receptor signaling. lookchem.comnih.gov
PARP Inhibitors : PARP is a family of enzymes crucial for cellular processes like DNA repair. researchgate.net Inhibitors of PARP, particularly PARP-1, have shown significant clinical efficacy in treating cancers associated with mutations in DNA repair genes like BRCA1/2. researchgate.netsemanticscholar.org Based on rational drug design, this compound has been used as a ligand coordinated to ruthenium(II) ions to create novel complexes. researchgate.netbg.ac.rs These complexes are designed to function as potential dual-action agents that can bind to DNA and inhibit the PARP enzyme, which has been studied in the context of human breast cancer cells. researchgate.netbg.ac.rs
Historical Context of Benzamide Derivatives in Scientific Discovery
The benzamide (B126) scaffold is a well-established pharmacophore in drug discovery, with a history stretching back to the mid-20th century. The scientific journey of benzamide derivatives is most prominent in the field of psychiatry, specifically with the development of atypical antipsychotics. nih.govwikipedia.org
Following the serendipitous discovery of the antipsychotic effects of chlorpromazine (B137089) in the 1950s, which marked the beginning of the psychopharmacological era, researchers sought new chemical classes with improved efficacy and better side-effect profiles. nih.gov This search led to the development of substituted benzamides.
One of the earliest and most notable benzamide antipsychotics was Sulpiride. nih.gov Later, other benzamides like Amisulpride (B195569) were developed. nih.gov These compounds were classified as "atypical" antipsychotics because their clinical profile differed from the earlier "typical" agents. Their mechanism of action involves selective antagonism of dopamine (B1211576) D2 and D3 receptors, particularly in the brain's mesolimbic pathways. nih.gov
A unique aspect of the clinical use of substituted benzamides was the discovery of their dual therapeutic potential. At moderate to high doses, they demonstrated efficacy against the positive symptoms of schizophrenia. nih.gov However, at lower doses, they were found to have an antidepressant effect, leading to their use in treating dysthymia, a form of persistent mild depression. nih.gov This dual action was proposed to stem from their selective modulation of the dopaminergic system. nih.gov The clinical development of racemic benzamides like amisulpride has also led to modern investigations into their polypharmacology, revealing that the different enantiomers can engage distinct receptors, with the S-enantiomer targeting D2/D3 receptors and the R-enantiomer targeting 5-HT7 receptors. acs.org
Current Research Landscape and Future Trajectories for 2 Amino 4 Methylbenzamide
Established Synthetic Routes and Reaction Conditions
Traditional methods for synthesizing this compound rely on well-established chemical transformations. These routes are often characterized by their reliability and scalability, though they may involve multiple steps or require specific reagents and conditions.
Condensation Reactions for Benzamide Formation
Condensation reactions are a fundamental approach to forming the amide bond in this compound. A common strategy involves the reaction of 3-amino-4-methylbenzoic acid with ammonia (B1221849) or an amine. ontosight.ai This process can be facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) which activate the carboxylic acid for nucleophilic attack. clockss.orgnih.gov The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) to enhance the solubility of the reactants.
Another variation of condensation involves the reaction of 2-aminobenzamides with aldehydes, which can be promoted by visible light and a photocatalyst. nih.gov This method leads to the formation of quinazolin-4(3H)-ones, demonstrating the utility of 2-aminobenzamide (B116534) derivatives as building blocks for more complex heterocyclic structures. nih.gov
Table 1: Condensation Reaction Conditions for Benzamide Formation
| Starting Material | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
| 3-Amino-4-methylbenzoic acid | Ammonia/Amine | - | - | - | ontosight.ai |
| Carboxylic acids | HBTU | - | Ambient | Good | clockss.org |
| 2-Aminobenzamide | Aldehydes, Fluorescein (photocatalyst) | CH3OH | Room Temperature | Good to Excellent | nih.gov |
Amination and Acylation Protocols
Amination and acylation reactions provide another versatile pathway to this compound. A frequent starting material for this approach is 2-methyl-4-nitrobenzamide, where the nitro group is reduced to an amino group. This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). researchgate.net
Acylation of an amine is another key step. For instance, 4-methylbenzoic acid can be converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). rsc.org This acid chloride can then react with an amine to form the desired amide bond. Modern methods also employ coupling agents to directly facilitate the amide bond formation between a carboxylic acid and an amine without the need for the acid chloride intermediate.
A multi-step synthesis starting from 2-amino-3-methylbenzoic acid involves its conversion to 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, followed by aminolysis with aqueous methylamine (B109427) to yield 2-amino-N,3-dimethylbenzamide. sioc-journal.cn
Table 2: Amination and Acylation Protocol Details
| Starting Material | Key Transformation | Reagent/Catalyst | Conditions | Product | Reference |
| 2-Methyl-4-nitrobenzamide | Nitro Reduction | H₂, Pd/C | - | This compound | |
| 4-Methylbenzoic acid | Acylation | SOCl₂ then Amine | - | 4-Methylbenzamide derivative | rsc.org |
| 2-Amino-3-methylbenzoic acid | Cyclization & Aminolysis | Bis(trichloromethyl) carbonate, then Methylamine | - | 2-Amino-N,3-dimethylbenzamide | sioc-journal.cn |
Nitrile Hydrolysis Approaches
The hydrolysis of a nitrile group offers a direct route to the corresponding amide. The synthesis of this compound can be achieved with high yield (97%) via the hydrolysis of 2-amino-4-methylbenzonitrile. mdpi.comresearchgate.net This transformation can be carried out under basic conditions, for example, using potassium hydroxide (B78521) catalyzed by nano-zinc oxide (ZnO). The use of a water extract of pomelo peel ash (WEPPA) has also been reported as an eco-friendly medium for this hydration reaction, providing moderate to excellent yields. lookchem.com The nitrile group in compounds like 5-amino-2-methylbenzonitrile (B1273788) can also be hydrolyzed to the corresponding carboxylic acid, highlighting the versatility of the nitrile functional group in synthesis. cymitquimica.com
Table 3: Nitrile Hydrolysis Reaction Data
| Starting Nitrile | Hydrolysis Conditions | Yield | Reference |
| 2-Amino-4-methylbenzonitrile | - | 97% | mdpi.comresearchgate.net |
| 4-Methylbenzonitrile | Nano-ZnO, KOH, Isopropanol/Water, Reflux | 86.7–88.4% | |
| Various Nitriles | Water Extract of Pomelo Peel Ash (WEPPA) | Moderate to Excellent | lookchem.com |
Reductive Amination Strategies
Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be applied to the synthesis of precursors for this compound. This reaction typically involves the in-situ formation of an imine from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. libretexts.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgacsgcipr.org
While direct synthesis of this compound via this method is not extensively detailed, the strategy is crucial for preparing substituted amines that could serve as precursors. For instance, a multi-step sequence involving lithiation, azidation, and subsequent reduction (amination) can be used to introduce an amino group onto an aromatic ring. Greener approaches to reductive amination utilize water as both a hydrogen source and solvent, employing catalytic systems like B₂(OH)₄/H₂O. rsc.org
Novel and Green Synthesis Techniques
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" techniques often utilize alternative energy sources, such as light, to drive reactions under milder conditions.
UV-Light-Induced Dehydrogenative N-Acylation
A novel and green approach for the synthesis of 2-aminobenzamides involves a UV-light-induced dehydrogenative N-acylation. thieme-connect.com This one-pot strategy reacts 2-nitrobenzaldehydes with amines in the presence of acetic acid and is irradiated with UV light. thieme-connect.com The reaction proceeds in high yields, up to 92%, and is notable for being photocatalyst-free. thieme-connect.com This method is considered environmentally friendly due to the use of light as an energy source and the mild reaction conditions. thieme-connect.comresearchgate.net The process has been successfully applied to a broad range of substrates, including the synthesis of 2-amino-N-benzyl-4-methylbenzamide, and has been demonstrated on a gram scale. thieme-connect.com Mechanistic studies suggest the reaction proceeds without the need for a photocatalyst and that UV light is essential for the transformation. thieme-connect.com
Table 4: UV-Light-Induced Synthesis of 2-Aminobenzamides
| Reactants | Additive | Light Source | Yield | Key Features | Reference |
| 2-Nitrobenzaldehydes, Amines | Acetic Acid | UV light (365–375 nm) | Up to 92% | One-pot, photocatalyst-free, mild conditions | thieme-connect.com |
Transition Metal-Free Approaches
In the pursuit of greener and more cost-effective chemical processes, transition metal-free synthesis has gained significant traction. These methods avoid the use of expensive and potentially toxic metal catalysts, simplifying purification and reducing environmental impact.
One notable transition-metal-free approach is the hydrolysis of the corresponding organonitrile. A highly efficient and practical method involves the use of Water Extract of Paper Ash (WEPPA) as a natural and basic catalyst for the hydration of 2-amino-4-methylbenzonitrile. This process yields this compound in high purity and an excellent yield of 97%. mdpi.com Another strategy involves the synthesis from N-(2-aminoarylacyl)benzotriazoles, which provides the target compound in a 93% yield. researchgate.net
Furthermore, research into related 2-aminobenzamide structures has demonstrated the efficacy of other metal-free techniques. For instance, the synthesis of quinazolin-4(3H)-one scaffolds has been achieved from 2-aminobenzamide derivatives using hydrogen peroxide (H₂O₂) as a green oxidant, completely avoiding the need for a metal catalyst. nih.govacs.org These examples underscore a broader trend towards developing robust, metal-free synthetic routes for this class of compounds. thieme-connect.comthieme-connect.com
| Method | Starting Material | Key Reagents/Catalyst | Yield | Reference |
|---|---|---|---|---|
| Nitrile Hydration | 2-Amino-4-methylbenzonitrile | Water Extract of Paper Ash (WEPPA) | 97% | mdpi.com |
| From Benzotriazole Intermediate | N-(2-Amino-4-methylacyl)benzotriazole | Aqueous Ammonia | 93% | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. This technology allows for rapid and uniform heating of the reaction mixture, leading to shorter reaction times, typically from hours to minutes. dergipark.org.tr
While specific literature on the direct microwave-assisted synthesis of this compound is not prevalent, the technique has been successfully applied to a wide range of related reactions. For example, the synthesis of N-substituted benzamide derivatives and various heterocyclic compounds incorporating a benzamide moiety, such as thiadiazoles, has been effectively achieved using microwave irradiation. nih.gov The method has also been employed for the efficient synthesis of anthranilate esters and 2-amino-4,6-diarylpyrimidines. researchgate.netrsc.org These studies demonstrate the potential of microwave technology to enhance the synthesis of benzamide-containing structures, suggesting its applicability for the rapid and efficient production of this compound and its derivatives. dergipark.org.tr
| Reaction Type | Key Benefit of Microwave Assistance | Reference |
|---|---|---|
| Synthesis of Acyclic Imides | Reduction of reaction time, similar yields to other methods. | dergipark.org.tr |
| Synthesis of Anthranilate Esters | Enables use of green solvents and demonstrates scalability. | researchgate.net |
| Synthesis of Thiadiazole Derivatives | Facile, solvent-free synthesis conditions. | nih.gov |
Environmentally Benign Reduction Methods (e.g., Pd/C Catalysis)
Environmentally benign or "green" chemistry principles are increasingly guiding the development of new synthetic methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a prime example of such a method, valued for its high efficiency, selectivity, and the reusability of the catalyst. samaterials.com This process typically uses hydrogen gas, a clean reagent, and avoids stoichiometric amounts of harsh reducing agents, minimizing waste. samaterials.comnih.gov
A key application of this method is the reduction of nitro groups to amines. For instance, the synthesis of 4-amino-2-fluoro-N-methylbenzamide, a derivative of the target compound, is achieved through the catalytic hydrogenation of 2-fluoro-4-nitro-N-methylbenzamide. google.com In this process, a 10% Pd/C catalyst under hydrogen pressure successfully reduces the nitro group, affording the desired amino-benzamide in a high yield of 98.4%. google.com The Pd/C catalyst can be recovered by simple filtration and reused, which adds to the economic and environmental viability of the process. google.comrsc.org Such methods offer significant advantages by operating under mild conditions, reducing energy consumption, and minimizing the environmental footprint of the chemical production. samaterials.com
| Substrate | Product | Catalyst System | Yield | Key Green Feature | Reference |
|---|---|---|---|---|---|
| 2-Fluoro-4-nitro-N-methylbenzamide | 4-Amino-2-fluoro-N-methylbenzamide | 10% Pd/C, H₂ gas | 98.4% | High efficiency, recyclable catalyst, less waste. | google.com |
| N-(alkoxy(aryl)methyl)benzamide | N-benzylbenzamide derivatives | Pd/C, Hantzsch Ester | Not specified | Reduction under mild conditions. | dntb.gov.ua |
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold is crucial for modulating its chemical properties and for its use as a building block in medicinal chemistry and material science. Strategic introduction of various substituents on the aromatic ring allows for the creation of a diverse range of derivatives.
| Halogenating Reagent | Product | Overall Yield | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | 2-Amino-5-chloro-N,3-dimethylbenzamide | 94% | sioc-journal.cn |
| N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-N,3-dimethylbenzamide | 91% | sioc-journal.cn |
| N-Iodosuccinimide (NIS) | 2-Amino-5-iodo-N,3-dimethylbenzamide | 87% | sioc-journal.cn |
Incorporation of Methyl and Methoxy (B1213986) Groups
The introduction of methyl and methoxy groups onto the benzamide ring can significantly influence the molecule's electronic and steric properties. The synthesis of 2-amino-N,3-dimethylbenzamide serves as an intermediate in the one-pot synthesis of halogenated derivatives, demonstrating a method for incorporating an additional methyl group onto the scaffold. sioc-journal.cn
The incorporation of methoxy groups is also a common synthetic strategy. While direct synthesis on the this compound core is not explicitly detailed, related syntheses show the viability of this functionalization. For example, derivatives such as N-(6-methoxy-4H-benzo[d] mdpi.comwiley.comthiazin-2-yl)-4-methylbenzamide have been synthesized, showcasing the compatibility of the 4-methylbenzamide moiety with methoxy-substituted heterocyclic systems. wiley.com Furthermore, methods for synthesizing related structures like 2-methoxy-5-((phenylamino)methyl)phenol and 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid are well-established, indicating that standard synthetic protocols can be adapted for the methoxylation of this compound derivatives. google.commdpi.com
Diversification via Thiazole (B1198619) Moieties
The thiazole ring is a prominent heterocycle in medicinal chemistry, found in numerous biologically active compounds. medcraveonline.comresearchgate.net A common strategy for creating novel derivatives is to link the this compound structure with a thiazole moiety, typically through an amide bond. mdpi.com
This is often achieved by reacting a 2-aminothiazole (B372263) derivative with 4-methylbenzoyl chloride or a related activated carboxylic acid. The amino group of the thiazole acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group to form a stable amide linkage. tandfonline.com This approach has been used to synthesize a variety of trisubstituted 2-amino-4,5-diarylthiazole derivatives, where different substituents are present on the thiazole ring and the amide is formed at the C2 position. mdpi.com For example, N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide was synthesized as part of a study to develop new antifungal agents. mdpi.com This modular approach allows for extensive diversification, enabling the exploration of structure-activity relationships by varying the substituents on both the benzamide and thiazole rings. mdpi.comtandfonline.com
Conjugation with Ruthenium(II) Ions
The coordination of benzamide derivatives, such as this compound, to Ruthenium(II) ions has been a subject of research for developing novel compounds with potential applications in medicinal chemistry. bg.ac.rs The process involves reacting this compound (L1) with a Ruthenium(II)-arene precursor. bg.ac.rsresearchgate.net
In a typical synthesis, this compound acts as a ligand that coordinates to the Ruthenium(II) metal center. bg.ac.rs For instance, complexes with the general formula [(η⁶-arene)Ru(L1)Cl]PF₆ have been synthesized, where the arene can be toluene (B28343) or p-cymene. researchgate.net This reaction creates a stable conjugate where the benzamide derivative is bound to the ruthenium ion. bg.ac.rsresearchgate.net These complexes are designed to combine the properties of the benzamide ligand with the therapeutic potential of ruthenium-based compounds. bg.ac.rs
Detailed studies have characterized the resulting conjugated complexes. researchgate.net For example, the complex [(η⁶-p-cymene)Ru(L1)Cl]PF₆ (referred to as C2) was synthesized and evaluated for its biological activity. researchgate.netresearchgate.net The coordination of the this compound ligand to the ruthenium(II)-arene moiety was found to significantly enhance certain biological effects compared to the free, uncoordinated ligand. researchgate.net
Table 1: Examples of Ruthenium(II) Complexes with this compound (L1)
| Complex Name | Formula | Arene Ligand |
| C1 | [(η⁶-toluene)Ru(L1)Cl]PF₆ | Toluene |
| C2 | [(η⁶-p-cymene)Ru(L1)Cl]PF₆ | p-Cymene |
This table is based on data from research on the synthesis of novel ruthenium(II)-arene complexes. researchgate.net
Strategies for Arylaminomethylbenzamide Analogs
The synthesis of analogs of this compound, particularly N-substituted and other arylaminobenzamides, is crucial for developing new chemical entities and for structure-activity relationship studies. Various synthetic strategies have been developed to access these analogs.
One common approach involves the reaction of a substituted 2-aminobenzamide with various aldehydes or other carbon sources to build complexity. nih.govrsc.org For example, quinazolinone derivatives, which are important heterocyclic compounds, can be synthesized from 2-aminobenzamide precursors. nih.govrsc.org These reactions often involve cyclization steps, where the initial benzamide structure is elaborated into a more complex fused ring system. nih.gov
Modern synthetic methods focus on efficiency and sustainability. Photo-induced protocols have been developed for the synthesis of 2-aminobenzamides in high yields under mild and green conditions. thieme-connect.comthieme-connect.com A one-pot strategy starting from 2-nitrobenzaldehydes and amines using UV light irradiation has been reported to produce various N-substituted 2-aminobenzamides, including an N-benzyl analog of this compound, with yields up to 92%. thieme-connect.com
Other advanced strategies include:
Palladium-catalyzed C–H activation: This method allows for the ortho-selective C–H activation of N-substituted anilines and subsequent insertion of carbon monoxide to construct 2-aminobenzamides. thieme-connect.com
Microwave-assisted synthesis: Microwave heating has been employed to accelerate reactions, such as the synthesis of quinazolin-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate. nih.gov
Multi-component reactions: Efficient methods have been established where an aldehyde, an amine, and an isonitrile react to form 2-aminobenzamide derivatives. thieme-connect.com
Suzuki cross-coupling: This palladium-catalyzed reaction is used to introduce aryl groups, creating 1-aryldonepezil analogues from related starting materials, demonstrating a powerful tool for generating structural diversity. nih.gov
These strategies allow for the creation of a wide library of arylaminomethylbenzamide analogs by varying the substituents on the aromatic ring and the amine group, facilitating the exploration of their chemical and biological properties. rsc.orgnih.gov
Table 2: Selected Synthetic Strategies for 2-Aminobenzamide Analogs
| Strategy | Key Reagents/Conditions | Product Type | Reference |
| Photo-induced N-Acylation | 2-Nitrobenzaldehydes, amines, UV light | N-substituted 2-aminobenzamides | thieme-connect.com |
| Oxidative Cyclization | 2-Aminobenzamides, aldehydes, DDQ oxidant | Axially chiral aryl quinazolinones | nih.gov |
| Metal-Free Annulation | 2-Aminobenzamides, methylarenes, DTBP/TsOH | 2-Aryl quinazolinones | rsc.org |
| Pd-Catalyzed Carbonylation | N-substituted anilines, primary amines, Pd catalyst, CO | N-substituted 2-aminobenzamides | thieme-connect.com |
Synthetic Challenges and Optimization in this compound Production
The production of this compound and its analogs faces several challenges, including achieving high yields, ensuring high purity, and developing environmentally benign processes. Optimization of synthetic routes is key to overcoming these hurdles.
A primary challenge lies in the starting materials and the number of steps involved. A common route to substituted 2-aminobenzamides involves the reduction of a nitro group and the formation of an amide bond. For example, the synthesis of a related compound, 4-amino-2-fluoro-N-methylbenzamide, starts from 2-fluoro-4-nitrotoluene. researchgate.netpatsnap.com The process involves oxidation of the methyl group to a carboxylic acid, conversion to an amide, and finally, reduction of the nitro group. researchgate.netgoogle.com Each of these steps requires careful optimization to maximize yield and purity.
Key Challenges and Optimization Strategies:
Oxidation Step: The oxidation of a methyl group on the benzene (B151609) ring can be challenging. The use of harsh oxidants like chromium trioxide raises environmental concerns. researchgate.net An optimized approach uses potassium permanganate (B83412) with a phase transfer catalyst, which is a more environmentally friendly option and results in high yields (e.g., 74%). researchgate.netpatsnap.com
Reduction Step: The reduction of a nitro group to an amine is a critical step. Historically, reducing agents like iron powder in acidic media were used, but this generates significant iron-containing waste. researchgate.net A major improvement is the use of catalytic hydrogenation with a Palladium on carbon (Pd/C) catalyst. researchgate.netgoogle.com This method is cleaner, highly efficient with yields often exceeding 98%, and the catalyst can be recovered and reused. google.com
Amide Formation: Converting the carboxylic acid to a benzamide is typically efficient but requires activation, often by forming an acyl chloride with thionyl chloride, followed by amination. researchgate.net Optimizing reaction conditions, such as temperature and solvent, is crucial to prevent side reactions.
Green Chemistry: A growing challenge is to make the synthesis more sustainable. This involves replacing hazardous reagents, reducing waste, and using recyclable catalysts. The transition from iron powder reduction to catalytic hydrogenation is a prime example of green chemistry optimization in the production of related aminobenzamides. researchgate.netgoogle.com Another green approach is the direct hydration of nitriles to amides using water and a reusable ruthenium catalyst, which can achieve yields as high as 97% for this compound under neutral conditions. mdpi.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the hydrogen and carbon atoms, respectively.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure. In a deuterated solvent like DMSO-d₆, the protons of the amide group (-CONH₂) typically appear as two broad singlets. The protons of the amino group (-NH₂) also give rise to a broad singlet. The aromatic protons show distinct splitting patterns due to their coupling with adjacent protons. For instance, in a study of this compound, the ¹H NMR spectrum (DMSO-d₆) showed a broad singlet at 7.65 ppm (1H), a doublet at 7.43 ppm (1H, J=8.1 Hz), a broad singlet at 6.95 ppm (1H), a broad singlet at 6.54 ppm (2H), a singlet at 6.48 ppm (1H), and a doublet at 6.30 ppm (1H, J=8.0 Hz). semanticscholar.org
Derivatives of this compound also exhibit predictable ¹H NMR spectra. For example, the ¹H NMR spectrum of 2-amino-3-chloro-4-methylbenzamide in MeOD shows a doublet at 7.43 ppm (1H, J=8.0 Hz) and another doublet at 6.59 ppm (1H, J=8.0 Hz), along with a singlet for the methyl group at 2.36 ppm (3H). rsc.org Similarly, 2-amino-5-chloro-4-methylbenzamide in MeOD displays two singlets for the aromatic protons at 7.57 ppm (1H) and 6.84 ppm (1H), and a singlet for the methyl group at 2.31 ppm (3H). rsc.org
Table 1: ¹H NMR Data for this compound and its Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
|---|---|---|
| This compound | DMSO-d₆ | 7.65 (br s, 1H), 7.43 (d, J=8.1 Hz, 1H), 6.95 (br s, 1H), 6.54 (br s, 2H), 6.48 (s, 1H), 6.30 (d, J=8.0 Hz, 1H) semanticscholar.org |
| 2-Amino-3-chloro-4-methylbenzamide | MeOD | 7.43 (d, J=8.0 Hz, 1H), 6.59 (d, J=8.0 Hz, 1H), 2.36 (s, 3H) rsc.org |
| 2-Amino-5-chloro-4-methylbenzamide | MeOD | 7.57 (s, 1H), 6.84 (s, 1H), 2.31 (s, 3H) rsc.org |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group typically resonates at a downfield chemical shift, generally in the range of 170-173 ppm. semanticscholar.org The aromatic carbons show a series of signals in the aromatic region of the spectrum, and the methyl carbon appears at an upfield chemical shift.
For 2-amino-5-chloro-4-methylbenzamide, the ¹³C NMR spectrum has been reported, providing further structural confirmation. rsc.org The signals for the carbonyl carbons in various anthranilamides, including derivatives of this compound, have been observed in the range of 172.8-170.5 ppm. semanticscholar.org
Table 2: ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Carbonyl Carbon (C=O) Chemical Shift (δ) in ppm |
|---|---|---|
| Anthranilamides (general) | - | 172.8-170.5 semanticscholar.org |
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.18 g/mol ). lookchem.comsigmaaldrich.com Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. In ESI-MS, the protonated molecule [M+H]⁺ is often observed. For instance, the high-resolution mass spectrometry (HRMS-ESI) of 2-amino-3-chloro-4-methylbenzamide showed calculated m/z values of 185.0482 for [M+H]⁺ (C₈H₁₀N₂O³⁵Cl) and 187.0452 for [M+H]⁺ (C₈H₁₀N₂O³⁷Cl), with found values of 185.0464 and 187.0433, respectively. rsc.org
Table 3: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 2-Amino-3-chloro-4-methylbenzamide | HRMS-ESI | 185.0482 (³⁵Cl), 187.0452 (³⁷Cl) rsc.org | 185.0464, 187.0433 rsc.org |
| 2-Amino-5-chloro-4-methylbenzamide | HRMS-ESI | 185.0482 (³⁵Cl), 187.0452 (³⁷Cl) rsc.org | - |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the amide (-CONH₂) groups typically appear as strong bands in the region of 3400-3200 cm⁻¹. For this compound, these have been observed at 3409.5 cm⁻¹ and 3294.8 cm⁻¹. semanticscholar.org The C=O stretching vibration of the amide group is a very strong and characteristic band, which for this compound appears at 1674.9 cm⁻¹. semanticscholar.org
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (amine and amide) | 3409.5, 3294.8, 3172.3 semanticscholar.org |
| C=O Stretch (amide) | 1674.9 semanticscholar.org |
High-Throughput Crystallization and Single-Crystal X-ray Diffraction (SCXRD) Studies
High-throughput crystallization methods are increasingly used to rapidly screen for conditions that yield single crystals suitable for X-ray diffraction analysis. iucr.org SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.
Crystal System and Space Group Determination
Table 5: Crystallographic Data for a Related Benzamide Derivative
| Compound | Crystal System | Space Group |
|---|---|---|
| N-(2-amino-phenyl)-2-methyl-benzamide | Monoclinic | P2₁/c researchgate.net |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)
The supramolecular architecture of this compound and its derivatives in the solid state is significantly influenced by a network of intermolecular and intramolecular interactions. The primary amino group (-NH₂) and the amide functionality (-CONH₂) are key players in forming robust hydrogen bonds, which are fundamental to the stability of the crystal lattice.
Hydrogen Bonding: The most prominent interactions in benzamide derivatives are hydrogen bonds involving the amide and amino groups. In the crystal structures of related molecules, classic N-H···O hydrogen bonds are ubiquitously observed, where the amide N-H group acts as a donor and the carbonyl oxygen atom acts as an acceptor. rsc.orgconicet.gov.ar These interactions frequently lead to the formation of recognizable supramolecular synthons, such as the R²₂(8) ring motif, which creates centrosymmetric dimers. iucr.orgnih.gov
The interplay of these varied interactions dictates the final crystal structure. The energetic relevance of hydrogen bonds can range from 0.9 to 6.1 kcal/mol, while the cooperative effect of multiple π-interactions can stabilize molecular assemblies by up to 12 kcal/mol. rsc.orgconicet.gov.ar
Below is a table summarizing typical hydrogen bond geometries found in related benzamide crystal structures.
| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| N-H···O | N | O | 0.86 | 2.10 | 2.94 | 165 | rsc.orgconicet.gov.ar |
| C-H···O | C | O | 0.93 | 2.50 | 3.30 | 145 | rsc.orgconicet.gov.ar |
| N-H···N | N | N | 0.86 | 2.25 | 3.05 | 155 | researchgate.net |
| C-H···π | C-H | π-ring | - | ~2.70 | ~3.50 | ~140 | researchgate.neteurjchem.com |
Note: Data is representative of interactions found in analogous benzamide structures and may vary for this compound.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red areas on the dnorm map indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. researchgate.netnih.gov
For benzamide derivatives, Hirshfeld analysis reveals the percentage contribution of various interatomic contacts to the total surface area, providing a quantitative summary of the crystal packing forces. The two-dimensional fingerprint plots derived from the Hirshfeld surface decompose these interactions, showing characteristic patterns for different contact types. iucr.orgnih.gov
In analyses of similar structures, H···H contacts typically account for the largest portion of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. iucr.orgnih.gov Following this, contacts involving heteroatoms, such as O···H/H···O and N···H/H···N, make substantial contributions, underscoring the importance of hydrogen bonding in the crystal packing. nih.govnih.gov For example, in a study of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, H···H contacts contributed 37.6%, while O···H/H···O and N···H/H···N contacts contributed 16.8% and 13.0%, respectively. nih.gov C···H/H···C contacts, indicative of C-H···π interactions, also represent a significant portion of the intermolecular interactions. iucr.orgnih.gov
The table below presents typical percentage contributions of intermolecular contacts from Hirshfeld surface analyses of related amide-containing heterocyclic compounds.
| Interatomic Contact | Contribution (%) in a Thiazole Derivative nih.gov | Contribution (%) in a Pyrimidinium Salt nih.gov | Contribution (%) in a Thiourea Derivative iucr.org |
| H···H | 37.6% | 44.2% | 19.7% |
| O···H / H···O | 16.8% | 20.9% | 6.7% |
| N···H / H···N | 13.0% | 8.1% | - |
| C···H / H···C | 7.6% | 19.6% | 14.8% |
| S···H / H···S | 15.4% | - | 12.6% |
| C···C | - | 2.9% | 9.9% |
Note: These values are from analogous molecular structures and serve as an illustrative guide for the expected interactions in this compound.
Crystal Packing Analysis
The crystal packing of this compound and its derivatives is a direct consequence of the intermolecular forces detailed previously. The molecular self-assembly is often governed by the formation of robust hydrogen-bonded motifs that extend into one, two, or three dimensions. eurjchem.comresearchgate.net
A common feature in the crystal packing of benzamides is the formation of inversion dimers through pairs of N-H···O hydrogen bonds, which generate R²₂(8) graph-set motifs. iucr.orgresearchgate.net These dimeric units can then serve as building blocks for more extended structures. For instance, these dimers can be linked by other interactions, such as C-H···O or C-H···π interactions, to form chains, ribbons, or sheets. researchgate.netresearchgate.net In the crystal structure of N-(2-amino-phenyl)-2-methyl-benzamide, molecules are linked by N-H···N, C-H···O, and C-H···π interactions to form a complex three-dimensional network. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, serving as a crucial check for purity and confirming the molecular formula. For this compound, the molecular formula is C₈H₁₀N₂O. nih.gov Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared to these theoretical percentages to verify the identity and purity of the synthesized compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 96.088 | 64.04% |
| Hydrogen | H | 1.008 | 10.080 | 6.71% |
| Nitrogen | N | 14.007 | 28.014 | 18.66% |
| Oxygen | O | 15.999 | 15.999 | 10.66% |
| Total | C₈H₁₀N₂O | 150.181 | 100.00% |
Note: Theoretical percentages are calculated based on the molecular formula C₈H₁₀N₂O and standard atomic weights. nih.gov In a typical experimental verification, the observed percentages for Carbon, Hydrogen, and Nitrogen would be expected to be within ±0.4% of the calculated theoretical values. researchgate.net
Biological Activities and Pharmacological Potential of 2 Amino 4 Methylbenzamide and Its Analogs
Anti-Cancer and Anti-Proliferative Activities
Derivatives of 2-Amino-4-methylbenzamide have emerged as a significant class of compounds in oncology research. Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell growth, proliferation, and survival.
Efficacy in Hematological and Solid Tumor Cell Lines
Analogs of this compound have demonstrated notable anti-proliferative effects across a variety of cancer cell lines. Research has shown that structural modifications to the benzamide (B126) core can yield compounds with potent activity against both blood cancers and solid tumors. For instance, a series of benzamide-based Histone Deacetylase (HDAC) inhibitors showed significant efficacy in both hematological (U937) and solid tumor (HCT116) xenograft models in mice. nih.gov
One study highlighted a lead compound, 11a , which displayed low micromolar to submicromolar IC₅₀ values against several hematological (HEL, K562, U937, U266) and solid tumor (HCT116) cell lines. nih.gov Similarly, other research on 4-Amino-2H-benzo[h]chromen-2-one analogs, which can be related to the broader aminobenzamide class, exhibited potent growth inhibitory activity with ED₅₀ values ranging from 0.01 to 2.1 μM against a panel of seven cancer cell lines. core.ac.uk Another study on 2-amino-1,4-naphthoquinone-benzamide derivatives found that all synthesized compounds were more potent than the standard chemotherapeutic drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. d-nb.info
| Compound Class | Cell Lines Tested | Observed Activity | Reference |
|---|---|---|---|
| Benzamide HDAC inhibitors (e.g., compound 11a) | HEL, K562, U937, U266 (Hematological); HCT116 (Solid) | Low micromolar to submicromolar IC₅₀ values. Potent oral antitumor activity in U937 and HCT116 xenograft models. | nih.gov |
| 4-Amino-2H-benzo[h]chromen-2-one analogs | Various cancer cell lines including SK-BR-3 and ZR-7-51 breast cancer | Broad spectrum activity with ED₅₀ values of 0.01-2.1 μM. | core.ac.uk |
| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231 (Breast), SUIT-2 (Pancreatic), HT-29 (Colon) | More potent than cisplatin against MDA-MB-231 and HT-29 cell lines. | d-nb.info |
| N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) | Human cancer cells | Blocks cancer cell proliferation and induces apoptosis. | acs.orgebi.ac.uk |
Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb)
While direct studies on this compound as a receptor tyrosine kinase (RTK) inhibitor are limited, its structural analogs, particularly 4-methylbenzamide (B193301) derivatives, have shown potential in this area. RTKs are crucial mediators of cell signaling pathways that regulate growth and proliferation, and their dysregulation is a common feature of many cancers. Derivatives of 4-methylbenzamide have been shown to act as inhibitors of kinases like EGFR. The design of these inhibitors often involves modifying the methyl group or the amide nitrogen to fit into the kinase's active site. Although the prompt lists a wide range of specific RTKs, the available literature primarily points to broader kinase inhibitory activities of the benzamide class without consistently detailing inhibition profiles against each of the listed targets.
Mechanisms of Action as Histone Deacetylase Inhibitors (HDACis)
The 2-aminobenzamide (B116534) scaffold is a well-established pharmacophore for the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. friedreichsataxianews.comtandfonline.com HDAC inhibitors (HDACis) can induce changes in chromatin structure, leading to the re-expression of silenced tumor suppressor genes. ekb.eg
Benzamides, or ortho-aminoanilides, represent a significant class of HDACis that bind to the zinc ion in the HDAC active site. ekb.egnih.gov They are known to be potent inhibitors of Class I HDACs (HDAC1, 2, and 3). ekb.egpnas.org For instance, the benzamide derivative MS-275 (Entinostat) is a potent inhibitor with selectivity for HDAC1 over HDAC3 and HDAC8. pnas.org The mechanism involves the 2-aminobenzamide group chelating the catalytic Zn²⁺ ion through both its carbonyl oxygen and amino nitrogen. nih.gov This interaction blocks the enzyme's catalytic function, leading to the accumulation of acetylated histones and non-histone proteins. This hyperacetylation can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells. acs.orgacs.org
Role in Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition in Cancer Therapy
The benzamide pharmacophore is central to the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair. Inhibiting PARP-1 in cancers with existing DNA repair defects (like BRCA1/2 mutations) can lead to a synthetic lethal effect, causing cancer cell death. nih.govfrontiersin.org
The first-generation PARP inhibitors included benzamide and its analog 3-aminobenzamide. nih.gov Modern PARP inhibitors like Olaparib and Rucaparib, while having more complex structures, all contain a benzamide-like core that competes with the natural substrate, NAD+, for the enzyme's catalytic pocket. nih.govnih.govmdpi.com Specifically, this compound has been used as a ligand in the synthesis of novel ruthenium(II)-based complexes designed to act as dual-function agents that both inhibit PARP and bind to DNA. researchgate.netresearchgate.net These complexes demonstrated PARP-1 inhibition, indicating that the this compound structure is a viable starting point for designing PARP inhibitors. researchgate.net
Modulation of Gene Expression (e.g., FXN gene in Friedreich's Ataxia)
A significant application of 2-aminobenzamide-based HDAC inhibitors is in the potential treatment of Friedreich's Ataxia (FRDA). tandfonline.com FRDA is a neurodegenerative disease caused by the silencing of the FXN gene, which codes for the essential mitochondrial protein frataxin. plos.orgnih.govplos.org This silencing is due to a GAA repeat expansion in an intron of the gene, leading to heterochromatin formation. nih.govplos.org
HDAC inhibitors from the 2-aminobenzamide class have been shown to reverse this gene silencing. nih.govnih.gov Studies have demonstrated that these compounds increase histone acetylation at the FXN gene, leading to a more open chromatin structure and restored transcription. plos.orgnih.gov Specifically, compounds that inhibit both HDAC1 and HDAC3 have been found to be the most potent activators of FXN gene expression in neuronal cells derived from FRDA patients. nih.gov An analog, designated as HDACi 109, was effective in increasing FXN mRNA and frataxin protein levels in both cellular and mouse models of FRDA and showed positive effects in a Phase Ib clinical trial. tandfonline.comnih.govnih.gov This demonstrates a targeted gene modulation capability for this class of compounds beyond general anti-cancer effects.
| Compound | Model System | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| HDACi 109 (RG2833) | FRDA patient-derived neuronal cells, FRDA mouse models, FRDA patients | Inhibition of Class I HDACs (HDAC1 and HDAC3) | Increased histone acetylation at the FXN gene; increased FXN mRNA and frataxin protein levels. | tandfonline.comnih.govnih.gov |
| Compound 106 | KIKI mouse model for FRDA | HDAC inhibition | Increased histone H3 and H4 acetylation; restored wild-type frataxin levels in nervous system and heart. | plos.org |
| Pimelic diphenylamides | FRDA patient-derived cells, KIKI mouse model | HDAC3-specific inhibition | Relieved repression of the FXN gene and restored frataxin levels. | plos.org |
Antimicrobial and Antifungal Properties
Beyond their use in oncology, benzamide derivatives, including those related to this compound, have been explored for their antimicrobial properties. nanobioletters.comontosight.airesearchgate.net The amide linkage is a common feature in many biologically active molecules, and its presence in benzamide derivatives contributes to their potential to inhibit the growth of bacteria and fungi. nanobioletters.com
Several studies have synthesized and evaluated series of benzamide analogs for their effectiveness against various microbial strains. mdpi.comijper.org For example, a study on 2-aminobenzamide derivatives showed that some compounds exhibited moderate to good activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi like Aspergillus fumigatus and Candida albicans. mdpi.com Another study synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and found several compounds to be effective against a panel of bacteria and fungi, including E. coli and C. albicans. ijper.org While specific data for this compound itself is sparse in this context, the consistent antimicrobial activity of its close structural relatives suggests a promising area for further investigation.
Activity Against Candida albicans
The search for novel antifungal agents is a critical area of research due to the rise of resistant fungal strains. Analogs of this compound have demonstrated notable activity against Candida albicans, a common opportunistic fungal pathogen in humans.
One area of investigation involves 2-aminothiazole (B372263) derivatives. A study focused on the synthesis of 2-amino-4, 5-diarylthiazole derivatives, where the 2-amino group was functionalized with an amide. mdpi.com In this research, thirty trisubstituted derivatives were synthesized and tested for their anti-Candida albicans activity. mdpi.com Among the initial compounds, one derivative, 4a8 , was identified as having moderate activity. mdpi.com Subsequent demethylation of this compound to yield 5a8 resulted in a significant enhancement of its antifungal properties, showing activity comparable to the standard antifungal drug fluconazole. mdpi.com The study suggests that the presence of hydroxyl groups in the demethylated compound may have improved its solubility and, consequently, its biological activity. mdpi.com
Another class of related compounds, 2-thioxo-4-imidazolidinone derivatives, has also been evaluated for antifungal properties. researchgate.net Within a series of synthesized compounds, N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl)-4-methyl benzamide (5e) , which contains a 4-methylbenzamide moiety, was found to exhibit antifungal activity against Candida albicans. researchgate.net
Furthermore, research on 2-Amino-4-methylbenzaldehyde, a structurally similar compound, has shown its effectiveness against Candida species. The mechanism of action is suggested to involve the disruption of fungal cell wall synthesis.
Table 1: Antifungal Activity of Selected this compound Analogs and Related Compounds
| Compound/Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 2-Amino-4,5-diarylthiazole derivative (5a8 ) | Candida albicans | Showed activity comparable to fluconazole. | mdpi.com |
| N-(...)-4-methyl benzamide (5e ) | Candida albicans | Exhibited antifungal activity. | researchgate.net |
Broad-Spectrum Antibacterial Activity
The antibacterial potential of this compound and its analogs has been explored against a range of bacterial pathogens. Research indicates that derivatives of this compound exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria.
Studies on 2-Amino-4-methylbenzaldehyde have demonstrated its ability to inhibit the growth of various bacterial strains. The proposed mechanism of its antibacterial action involves interference with bacterial cell metabolism and the integrity of the cell structure.
In the context of thiazole (B1198619) derivatives, a series of novel 2-amino-4-phenylthiazole (B127512) derivatives incorporating an amide moiety were synthesized and evaluated for their antibacterial activity. sioc-journal.cn Several of these compounds, including N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide (4h) , N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-chlorobenzamide (4i) , and N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide (4o) , displayed moderate antibacterial activity against the tested bacteria. sioc-journal.cn
Furthermore, research into 2-(acylamino)−4-arylthiazoles has identified compounds with antibacterial properties. tandfonline.com For instance, compound 66a showed excellent activity against Staphylococcus aureus and Bacillus subtilis. tandfonline.com Another study on 4-aryl-2-(2,3,5-trichlorophenylidenehydrazino)-thiazoles also reported antibacterial activity. tandfonline.com
Table 2: Antibacterial Activity of Selected this compound Analogs and Related Compounds
| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference |
|---|---|---|---|
| 2-Amino-4-methylbenzaldehyde | Gram-positive and Gram-negative bacteria | Interferes with bacterial cell metabolism and structural integrity. | |
| 2-Amino-4-phenylthiazole derivatives (4h, 4i, 4o ) | Various bacteria | Exhibited moderate antibacterial activity. | sioc-journal.cn |
Anti-Inflammatory Effects
Benzamide derivatives, including analogs of this compound, have been investigated for their anti-inflammatory potential. The structural features of these compounds allow them to interact with biological targets involved in the inflammatory response.
Research on 2-Hydroxy-4-methylbenzamide (B1588948), a related compound, has indicated that its derivatives possess anti-inflammatory properties. smolecule.com This suggests that the benzamide scaffold can be a foundation for developing new anti-inflammatory agents.
A study on hybrid molecules combining secondary amines and amide-sulfamide derivatives has identified novel modulators of the CXCR4 receptor. nih.gov The CXCR4/CXCL12 chemokine axis plays a role in accumulating inflammatory cells. nih.gov By developing compounds that modulate this pathway, it may be possible to control inflammation. In this study, a series of novel hybrids were designed, and many displayed potent binding affinity to CXCR4. nih.gov One compound, 7a , not only showed high affinity but also significantly blocked mouse ear inflammation and suppressed the accumulation of inflammatory cells in an in vivo model. nih.gov This highlights the potential of amide-containing structures in the development of anti-inflammatory therapies.
Potential in Neurodegenerative Diseases
Certain analogs of this compound have shown promise in the context of neurodegenerative diseases. These compounds have been studied for their ability to modulate pathways implicated in the progression of these disorders.
One notable area of research is in Friedreich ataxia, an inherited neurodegenerative disorder. nih.gov The disease is caused by a gene mutation that leads to reduced levels of the protein frataxin. nih.gov A study investigated the effects of pimelic o-aminobenzamide histone deacetylase (HDAC) inhibitors, including the compound N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide , in a mouse model of Friedreich ataxia. nih.gov Prolonged treatment with these compounds was found to ameliorate the disease phenotype, with improvements observed in motor coordination and locomotor activity. nih.gov
Furthermore, a patent for neuroprotective agents for the treatment of neurodegenerative diseases includes compounds with a general formula that could encompass derivatives of this compound. google.com This indicates ongoing interest in this chemical space for the development of therapies for central nervous system disorders.
Pancreatic β-cell Protective Activities against ER Stress
Endoplasmic reticulum (ER) stress is a condition where misfolded proteins accumulate in the ER, leading to cellular dysfunction and death. This process is increasingly recognized as a critical factor in the decline of pancreatic β-cell function and mass in both type 1 and type 2 diabetes. nih.gov Consequently, protecting β-cells from ER stress is a promising therapeutic strategy.
Through cell-based high-throughput screening, benzamide derivatives have been identified as a novel class of agents that can protect pancreatic β-cells from ER stress-induced dysfunction and death. nih.gov Structure-activity relationship studies led to the optimization of these compounds. One such derivative, a 3-(N-piperidinyl)methyl benzamide derivative (13d) , demonstrated marked protection of β-cells against ER stress, with a high level of rescue activity and a potent EC50 value of 0.032 µM. nih.govresearchgate.net This compound was found to alleviate ER stress by suppressing the activation of all three branches of the unfolded protein response (UPR) and related apoptotic genes. nih.gov In a diabetic mouse model, this compound also significantly lowered blood glucose levels and increased β-cell survival and number. nih.gov
Another study focused on the discovery of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as a new scaffold for β-cell protective agents against ER stress. nih.gov This research identified an analog, WO5m , which showed potent β-cell protective activity with an EC50 of 0.1 ± 0.01 μM and improved water solubility. nih.gov This compound was shown to protect β-cells by inhibiting the cleavage of caspase-3 and PARP, key proteins involved in apoptosis. nih.gov
The eukaryotic initiation factor 2A (EIF2A) has also been identified as a potential target for β-cell protection during ER stress. biorxiv.org Overexpression of EIF2A in β-cells was found to reduce apoptosis induced by ER stress. biorxiv.org
Table 3: Pancreatic β-cell Protective Activity of Selected Benzamide Derivatives
| Compound/Derivative | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 3-(N-piperidinyl)methyl benzamide derivative (13d ) | Suppresses all three branches of the UPR and apoptotic genes. | Markedly protects β-cells against ER stress-induced dysfunction and death (EC50 = 0.032 µM). | nih.govresearchgate.net |
Mechanistic Investigations and Computational Studies of 2 Amino 4 Methylbenzamide
Enzyme Kinetic Studies and Inhibition Mechanisms
Kinetic studies on derivatives of 2-Amino-4-methylbenzamide have been crucial in understanding their interaction with target enzymes, most notably histone deacetylases (HDACs). These enzymes play a critical role in gene expression regulation, and their inhibition is a key therapeutic strategy. nih.govsmolecule.com The 2-aminobenzamide (B116534) structure is recognized as a zinc-binding group that interacts with the zinc-containing active site of HDAC enzymes. nih.gov
A noteworthy characteristic of some 2-aminobenzamide derivatives is their adherence to a slow-on/slow-off inhibition model. nih.govresearchgate.net This mechanism is distinct from simple competitive inhibition and is characterized by a time-dependent increase in inhibitory potency. An inhibitor with this profile binds slowly to the enzyme but also dissociates slowly, leading to a prolonged and stable enzyme-inhibitor complex. nih.gov This stable target engagement is considered a requirement for certain biological outcomes, such as the reactivation of the FXN gene in models of Friedreich's ataxia. nih.gov
For example, the derivative N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide (compound 109), which incorporates the 4-methylbenzamide (B193301) moiety, has been identified as a slow-on/slow-off inhibitor of both HDAC1 and HDAC3. nih.govresearchgate.netnih.gov Kinetic measurements show that while it inhibits both enzymes via this mechanism, the rate of association (on-rate) is faster for HDAC1 than for HDAC3. nih.gov This type of kinetic behavior is believed to contribute to a more persistent biological effect compared to inhibitors with rapid binding and dissociation. researchgate.net
Table 1: Kinetic Constants for Compound 109 This interactive table summarizes the kinetic data for the inhibition of HDAC1 and HDAC3 by a 4-methylbenzamide derivative.
| Compound | Target Enzyme | Ki (nM) | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| 109 | HDAC1 | 32 | Slow-On/Slow-Off | nih.gov |
| 109 | HDAC3/NCoR2 | 5 | Slow-On/Slow-Off | nih.gov |
Isotype selectivity is a critical aspect of drug design, as targeting specific enzyme isoforms can enhance efficacy and reduce off-target effects. Derivatives of 2-aminobenzamide have been developed to exhibit varying degrees of selectivity for class I HDACs, particularly HDAC1 and HDAC3. nih.govnih.gov
The selectivity profile can be modulated by chemical modifications to the core structure. For instance, substituting the 2-aminobenzamide ring with a fluorine atom at the 4-position, as in compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide), increases selectivity for HDAC3 by reducing the potency against HDAC1/2. nih.gov Conversely, larger substitutions at the 5-position of the ring can increase selectivity for HDAC1/2 over HDAC3. nih.gov
Compound 109 , which contains the unsubstituted 2-aminophenyl group along with the 4-methylbenzamide cap, is a potent inhibitor of both HDAC1 and HDAC3, but demonstrates an approximately 6-fold greater selectivity for HDAC3 over HDAC1 based on Kᵢ values. nih.govnih.gov Studies suggest that for certain applications, such as activating FXN gene expression, potent inhibition of both HDAC1 and HDAC3 is necessary, and compounds that are highly selective for only one of these isotypes are less active. nih.gov
Table 2: HDAC Isotype Selectivity of 2-Aminobenzamide Derivatives This interactive table presents the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for various compounds against HDAC1 and HDAC3, illustrating their selectivity profiles.
| Compound | Structure Description | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC1 Kᵢ (nM) | HDAC3 Kᵢ (nM) | HDAC3 Selectivity (Kᵢ ratio HDAC1/HDAC3) | Reference |
|---|---|---|---|---|---|---|---|
| 109 | 4-methylbenzamide cap | 110 | 25 | 32 | 5 | ~6-fold | nih.gov |
| 136 | 4-methylbenzamide cap, 4-fluoro on aminophenyl ring | 1300 | 400 | 794 | 260 | ~3-fold | nih.govnih.gov |
| 3 | Phenyl cap, 5-phenyl on aminobenzamide ring | 20 | 1500 | 4 | 1400 | ~0.003-fold (HDAC1 selective) | nih.gov |
Slow-On/Slow-Off Inhibition Models
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and dynamics simulations are powerful tools for visualizing and understanding how ligands like this compound and its derivatives interact with their protein targets at the atomic level. mdpi.comresearchgate.net These in silico techniques allow for the prediction of binding modes, interaction energies, and the conformational dynamics of the ligand-protein complex.
Molecular docking studies have provided detailed insights into the binding of 2-aminobenzamide-based inhibitors. The primary interaction involves the 2-aminophenyl group, which acts as a zinc-binding moiety, coordinating with the crucial Zn²⁺ ion in the active site of HDACs. nih.gov The rest of the molecule, including the linker and the cap group (such as the 4-methylbenzamide portion), extends from the active site to interact with surface residues, influencing the inhibitor's potency and selectivity. nih.gov
For other enzyme targets, the interactions can be different. In a study involving a derivative of 4-methylbenzamide, docking simulations against the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) predicted a π-π stacking interaction between the methylphenyl group of the inhibitor and the side chain of the Phe-233 residue in the protein's active site. mdpi.comnih.gov
Molecular docking is frequently used to screen potential biological targets for a given compound. nih.gov A derivative of 4-methylbenzamide, N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide (compound 5a8), was docked against several potential antifungal target proteins from Candida albicans. mdpi.comnih.gov The simulations predicted favorable binding to multiple targets, suggesting a potential multi-target mechanism of action.
The predicted interactions and docking scores were as follows:
CYP51 (Lanosterol 14a-demethylase): The compound achieved a high docking score of -8.104 kcal/mol, with the methylphenyl group forming a π-π stack with Phe-233. mdpi.comnih.gov
GFAT (Glutamine-fructose-6-phosphate aminotransferase): This key enzyme in chitin (B13524) synthesis was also identified as a potential target. mdpi.comnih.gov
Hsp90 (Heat-shock protein 90): The simulation showed three main interactions with Hsp90, with the hydroxyl groups being crucial for the interaction. The docking score was -6.431 kcal/mol. mdpi.comnih.gov
Yck2 (Protein kinase): Two hydrogen bonds were observed in the docking pose with a score of -4.894 kcal/mol. mdpi.comnih.gov
Table 3: Predicted Binding Affinities of a 4-Methylbenzamide Derivative (5a8) to Fungal Proteins This interactive table shows the results of molecular docking studies, indicating the predicted binding energy (docking score) of compound 5a8 with various protein targets.
| Target Protein | Organism | Predicted Docking Score (kcal/mol) | Key Predicted Interactions | Reference |
|---|---|---|---|---|
| CYP51 | Candida albicans | -8.104 | π-π stack with Phe-233 | mdpi.comnih.gov |
| Hsp90 | Candida albicans | -6.431 | Three main interactions involving hydroxyl groups | mdpi.comnih.gov |
| Yck2 | Candida albicans | -4.894 | Two hydrogen bonds | mdpi.comnih.gov |
| GFAT | Candida albicans | Not specified | Identified as a key potential target | mdpi.comnih.gov |
The structural framework of this compound lends itself to applications in medicinal chemistry beyond its direct inhibitory role, particularly in the design of linkers for more complex molecules. nih.govnih.gov In several studies, the 4-(aminomethyl)benzamide (B1271630) fragment, a close structural relative, has been employed as a flexible linker to connect different pharmacophores in the design of protein kinase inhibitors. nih.govresearchgate.net
Prediction of Target Proteins (e.g., GFAT, Yck2, Hsp90, CYP51)
Structure-Activity Relationship (SAR) Studies
The biological activity of benzamide (B126) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the amide group. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by identifying key structural features that govern their interactions with biological targets.
The unique substitution pattern of a benzamide derivative is a primary determinant of its chemical reactivity and biological properties. Modifications to the substituents at various positions on the this compound scaffold can lead to substantial changes in biological activity, including potency, selectivity, and pharmacokinetic properties.
Research into related benzamide structures has provided insights into these relationships. For instance, the introduction of different functional groups can modulate properties like lipophilicity and electronic distribution, which are critical for target binding and cell permeability. Studies on analogous compounds have shown that replacing an amino group with a nitro group can increase antibacterial activity, while substituting a chloro group with a trifluoromethyl group enhances lipophilicity. Similarly, modifying the N-alkyl group on the amide can impact solubility.
In broader studies of heterocyclic compounds containing moieties similar to aminobenzamides, it has been observed that electron-donating groups tend to enhance biological activity due to an increase in the charge density of the ring system, whereas electron-withdrawing substituents can have the opposite effect. tandfonline.com The position of these substituents is also critical; for example, computer-aided molecular superimposition studies on related gastroprokinetic benzamides suggested that the spatial direction of an N-benzyl group greatly influences activity. nih.gov
| Position | Modification Example | Observed Impact on Activity/Property (in related benzamides) | Reference |
|---|---|---|---|
| C2-amino | -NH₂ → -NO₂ | Increased antibacterial activity | |
| C4-substituent | -Cl → -CF₃ | Increased lipophilicity | |
| N-amide | -CH₃ → -C₂H₅ | Decreased solubility | |
| General | Addition of electron-donating groups | Enhanced biological activity | tandfonline.com |
| General | Addition of electron-withdrawing groups | Decreased biological activity | tandfonline.com |
Specific functional groups are pivotal in defining the interaction of a molecule with its biological target. The hydroxyl (-OH) group, for example, is known to be a crucial determinant of biological activity in many pharmaceutical compounds due to its ability to act as a hydrogen bond donor and acceptor.
In studies of related aromatic structures, the presence and position of a hydroxyl group have been shown to be critical. For instance, research on 2-amino-4,5-diarylthiazole derivatives revealed through molecular docking that a hydroxyl group was essential for binding to the Hsp90 protein, a key target in cancer therapy. mdpi.com Similarly, investigations into 2-hydroxy-4-methylbenzamide (B1588948) have identified its potential as an inhibitor of histone deacetylases (HDACs), an important mechanism in cancer treatment, highlighting the role of the hydroxyl group in this activity. smolecule.com Furthermore, SAR studies on other antimicrobial compounds have indicated that ortho-substitution with a hydroxyl group can significantly enhance antibacterial activity compared to other substituents. tandfonline.com These findings underscore the strategic importance of the hydroxyl group in designing potent bioactive molecules.
Impact of Substituent Modifications on Biological Activity
DNA Binding and Interaction Studies
A significant mechanism of action for many anticancer agents involves direct interaction with DNA, leading to the disruption of cellular processes like replication and transcription. Derivatives of this compound have been investigated for their potential to bind to DNA and act as anticancer agents.
A key study involved coordinating this compound (referred to as ligand L1) to a ruthenium(II)-arene core to create novel complexes designed to target DNA and inhibit the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.net One of these complexes, C1 [(ƞ⁶-toluene)Ru(L1)Cl]PF6, demonstrated significant biological activity. researchgate.net The study found that this complex exhibited high intracellular accumulation, particularly targeting the nucleus, and showed the highest level of DNA binding among the tested compounds. researchgate.net This strong interaction with DNA is directly linked to its downstream cellular effects, including the induction of cell cycle arrest. researchgate.net
DNA intercalation is a primary mode of non-covalent DNA binding, where a planar, aromatic molecule inserts itself between the base pairs of the DNA double helix. nih.govijabbr.com This process is thermodynamically driven, in part by the hydrophobic effect, as the ligand moves from an aqueous environment into the hydrophobic core of the DNA. ijabbr.com To accommodate the intercalator, the DNA structure must undergo a conformational change, increasing the space between adjacent base pairs. ijabbr.com
Once intercalated, the ligand can disrupt normal DNA functions. For example, the presence of an intercalator can inhibit enzymes that interact with DNA, such as DNA polymerases and topoisomerases. ijabbr.comusp.br By stabilizing the enzyme-DNA complex after the DNA strand has been cleaved, these agents prevent the re-ligation of the strand, leading to an accumulation of DNA damage that can trigger programmed cell death (apoptosis). usp.br While direct intercalation by this compound itself is less likely without a larger planar system, its incorporation into organometallic complexes like the ruthenium-arene conjugate provides a scaffold that can facilitate such DNA interactions. researchgate.netevitachem.com The ability of amiloride (B1667095) analogs to intercalate into DNA has been shown to be dependent on their ability to form a planar, tricyclic conformation. nih.gov
By interfering with DNA structure and function, DNA-binding agents can halt the cell division cycle, a key strategy in cancer therapy. The ruthenium(II) complex containing this compound, C1, was found to induce cell cycle arrest in the S phase in BRCA1-mutated HCC1937 breast cancer cells. researchgate.net The S phase is the period of DNA synthesis, and disruption during this phase is particularly cytotoxic.
This finding is consistent with research on other related benzamide derivatives, which also demonstrate the ability to influence the cell cycle. For example, certain novel 4-methylbenzamide derivatives containing purine (B94841) substituents have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, which prevents the cell from entering mitosis. nih.gov Other related benzamide compounds have been reported to cause cell cycle arrest in the G1 phase or the G2/M phase in different cancer cell lines. acs.orgevitachem.comvulcanchem.com This collective evidence suggests that the benzamide scaffold is a promising backbone for developing agents that can modulate the cell cycle, a hallmark of anticancer drugs.
DNA Intercalation Mechanisms
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In modern drug discovery, the early assessment of pharmacokinetic properties is critical to avoid late-stage failures. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate the drug-like properties of a compound before it is synthesized and tested experimentally. nih.gov This approach is widely applied to new series of chemical entities, including benzamide derivatives, to prioritize candidates with favorable profiles. nih.govsciforum.net
Studies on novel benzamide derivatives have utilized in silico tools to predict their potential for oral bioavailability and adherence to established criteria for drug-likeness, such as Lipinski's rule of five. nih.govbiointerfaceresearch.com For example, a computational study of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives predicted good oral drug-like behavior for the synthesized compounds. nih.gov Similarly, other analyses of related compounds have predicted high probabilities of human intestinal absorption (HIA) and the ability to penetrate the central nervous system (CNS). nih.govbiointerfaceresearch.com These predictions are vital for guiding the structural optimization of lead compounds to enhance their pharmacokinetic profiles.
| Parameter | Description | Typical Predicted Outcome for Related Benzamides | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Compliance predicted | nih.govbiointerfaceresearch.com |
| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed through the human gut. | High probability of absorption | biointerfaceresearch.com |
| CNS Permeability | Predicts the ability of a compound to cross the blood-brain barrier. | Variable, with some ligands showing high probability | nih.gov |
| Oral Drug-Likeness | An overall score predicting suitability as an oral medication based on multiple descriptors. | Good behavior predicted | nih.gov |
| Ames Test | Predicts the mutagenic potential of a compound. | Often included in toxicity prediction panels | biointerfaceresearch.com |
Theoretical Chemistry Applications
Theoretical and computational chemistry offer powerful tools to investigate the structural, electronic, and reactive properties of molecules like this compound at an atomic level. These methods complement experimental findings and provide insights that can be difficult to obtain through laboratory techniques alone. Applications in this area for this compound and its analogs primarily involve Density Functional Theory (DFT) calculations, which are used to predict molecular geometries, electronic structures, and spectroscopic properties.
Detailed computational studies on the precise molecule this compound are not extensively documented in publicly available literature. However, research on closely related substituted benzamides provides a clear framework for the application of these theoretical methods. For instance, DFT studies on isomers and derivatives, such as 2-amino-6-chloro-N-methylbenzamide and 3-amino-4-methoxybenzamide, illustrate the common computational approaches used to understand the molecule's behavior. ajrconline.orgias.ac.in
Molecular Geometry and Structural Analysis
A fundamental application of theoretical chemistry is the optimization of the molecular geometry to find its most stable conformation. For this compound, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles. dntb.gov.ua These calculations can predict the planarity of the benzamide system and the orientation of the amino and methyl groups.
Intramolecular interactions, such as hydrogen bonding between the amino group and the amide moiety, can be identified and quantified. For example, in a related molecule, 3-amino-4-methoxybenzamide, the possibility of intramolecular hydrogen bonding was confirmed through structural parameter analysis and Natural Bond Orbital (NBO) analysis. ias.ac.in NBO analysis provides information on charge transfer and stabilizing interactions within the molecule. A similar analysis for this compound would likely investigate the weak hydrogen bond between one of the hydrogen atoms of the ortho-amino group and the carbonyl oxygen of the amide group.
Frontier Molecular Orbital (FMO) Analysis
The electronic properties of this compound can be elucidated through Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.com
For analogous aromatic amides, DFT calculations have been used to determine these values. vulcanchem.com A smaller HOMO-LUMO gap suggests higher reactivity. In the case of this compound, the electron-donating amino group and the weakly electron-donating methyl group would influence the energy and distribution of these orbitals. The HOMO is expected to be localized mainly on the benzene (B151609) ring and the amino group, while the LUMO would be distributed over the benzamide moiety, particularly the carbonyl group.
Table 1: Representative Calculated Electronic Properties for a Substituted Benzamide Analog
| Parameter | Representative Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -1.3 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 4.5 eV | DFT/B3LYP/6-311G(d,p) |
Note: These values are representative based on published data for similar substituted benzamides and serve as an illustrative example. Actual values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution, where different colors represent different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The hydrogen atoms of the amino and amide groups would exhibit positive potential (blue), making them sites for nucleophilic interaction. ias.ac.in Such maps are critical in predicting intermolecular interactions, including hydrogen bonding patterns, which are essential for understanding how the molecule might interact with biological targets. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-6-chloro-N-methylbenzamide |
| 3-Amino-4-methoxybenzamide |
| 4-Methylbenzamide |
| 2-Amino-4-methylthiazole |
| N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide |
| 2-Hydroxy-N-(2-(2-hydroxy-5-iodobenzylideneamino)propyl)-4-methylbenzamide |
Pharmaceutical and Therapeutic Applications of 2 Amino 4 Methylbenzamide Scaffolds
Development as Drug Candidates and Leads
The 2-amino-4-methylbenzamide moiety has been integral to the development of several promising drug candidates and lead compounds, particularly in oncology. Its structure is often incorporated into larger molecules designed to interact with specific biological targets.
One notable example is the development of CHMFL-ABL-053, a potent and selective inhibitor of BCR-ABL/SRC/p38 kinases, which are implicated in Chronic Myeloid Leukemia (CML). researchgate.net Starting from a dihydropyrimidopyrimidine core, researchers developed compound 18a (CHMFL-ABL-053), which incorporates a 2-((3-amino-4-methylphenyl)amino) group. This compound demonstrated significant potency, inhibiting the proliferation of CML cell lines with GI50 values in the nanomolar range. researchgate.net Pharmacokinetic studies in rats revealed a half-life of over four hours and an oral bioavailability of 24%. researchgate.net In xenograft mouse models using K562 cells, a daily dose of 50 mg/kg was sufficient to almost completely suppress tumor growth, marking it as a potential drug candidate for CML. researchgate.net
Another area where the 4-methylbenzamide (B193301) structure has proven valuable is in the discovery of kinesin spindle protein (KSP) inhibitors. KSP is essential for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy. Structure-activity relationship studies identified AZD4877, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- researchgate.netacs.orgthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, as a clinical candidate. nih.gov This compound exhibits excellent biochemical potency and favorable pharmaceutical properties. nih.gov Its mechanism involves arresting cells in mitosis, leading to the formation of characteristic monopolar spindles and subsequent cell death. nih.gov
Furthermore, derivatives of the PARP inhibitor 3-aminobenzamide, such as this compound, have been used to create novel organometallic anticancer agents. researchgate.net Ruthenium(II)-arene complexes were synthesized by coordinating this compound (L1) to a ruthenium(II) ion. The resulting complex, C1 [(ƞ⁶-toluene)Ru(L1)Cl]PF6, showed the highest antiproliferative activity in various breast cancer cell lines and exhibited significant DNA binding, leading to cell cycle arrest in the S phase. researchgate.net
Scaffold Design in Drug Discovery
The versatility of the this compound structure makes it a valuable scaffold in drug discovery. A scaffold is a core chemical structure upon which various functional groups can be attached to create a library of compounds with diverse biological activities. This approach allows for the systematic exploration of the chemical space around a privileged core to identify potent and selective drug candidates.
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.com The 2-aminobenzamide (B116534) structure is a key precursor for the synthesis of the quinazolinone ring system. nih.govarabjchem.org Various synthetic methods have been developed, often involving the condensation of a 2-aminobenzamide derivative with a one-carbon source like an aldehyde or an orthoester. researchgate.netnih.gov
A straightforward, one-step synthesis involves reacting 2-aminobenzamides with orthoesters in the presence of acetic acid. For instance, this compound was reacted with triethyl orthobenzoate in ethanol (B145695) at 110 °C to produce 7-Methyl-2-phenylquinazolin-4(3H)-one in high yield. nih.gov This method is tolerant of various functional groups on the benzamide (B126) ring, allowing for the creation of a diverse library of substituted quinazolinones. nih.gov Other innovative, environmentally friendly methods include copper-catalyzed reactions using methanol (B129727) as both a C1 source and a solvent, and visible-light-mediated synthesis without the need for a photocatalyst. researchgate.netrsc.org
| Starting Material | Reagent | Product | Key Features | Reference |
| This compound | Triethyl orthobenzoate, Acetic Acid | 7-Methyl-2-phenylquinazolin-4(3H)-one | One-step, high yield synthesis. | nih.gov |
| 2-Aminobenzamides | Methanol, Cs2CO3, Copper catalyst | Quinazolinones | Green chemistry approach, methanol as C1 source and solvent. | researchgate.net |
| 2-Aminobenzamides | Benzyl bromides | Quinazolinones | Visible-light mediated, photocatalyst-free. | rsc.org |
| 2-Aminobenzamides | DMSO, H2O2 | Quinazolin-4(3H)-ones | Transition metal-free, sustainable method. | acs.orgnih.gov |
The 1,3,4-thiadiazole (B1197879) ring is another important pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.govacs.org The benzamide moiety is often coupled with the thiadiazole scaffold to generate hybrid molecules with enhanced therapeutic potential. nih.gov
Researchers have synthesized series of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their in vitro anticancer activity against several human cancer cell lines. nih.gov Many of these compounds showed promising anticancer activity, with some exhibiting potency comparable to the standard drug Adriamycin. nih.gov The synthesis often involves creating Schiff bases containing both the thiadiazole scaffold and benzamide groups. nih.gov The introduction of an amide structure into the 1,3,4-thiadiazole skeleton is a key strategy for discovering new antibacterial agents. acs.org
Similarly, thiazole (B1198619) derivatives, which are structurally related to thiadiazoles, have been developed. A study focused on the synthesis of 2-amino-4,5-diarylthiazole derivatives for anti-Candida albicans activity. mdpi.com Within this work, the compound N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide was synthesized and showed promising antifungal properties, highlighting the potential of combining the 4-methylbenzamide unit with five-membered heterocyclic rings. mdpi.comnih.gov
α-Aminophosphonates are recognized as structural analogues of α-amino acids and are key components in medicinal chemistry due to their diverse biological activities, including roles as enzyme inhibitors and anticancer agents. nih.govmdpi.com The synthesis of these scaffolds often involves a one-pot, three-component reaction known as the Kabachnik-Fields reaction, which combines an amine, an aldehyde, and a phosphite (B83602) source. researchgate.net
While direct synthesis from this compound is less commonly documented in the provided sources, related structures are employed. For example, novel α-aminophosphonates with cytotoxic activity have been synthesized from 3-(4-amino-3-fluorobenzyl)-N-methylbenzamide. researchgate.net Another approach involves coupling isatin-based hydrazones with α-aminophosphonates to create hybrid molecules with potential anticancer activity. mdpi.com These examples demonstrate the principle of incorporating benzamide-like structures into phosphonate-containing scaffolds to develop new therapeutic agents. mdpi.comnih.gov
Unnatural amino acids are crucial scaffolds for designing novel drug candidates. researchgate.net In an effort to develop agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in diabetes, researchers have designed novel scaffolds based on glycine-like amino acids. nih.gov
In one study, a previously identified 1,2,3-triazole derivative with β-cell protective activity suffered from poor aqueous solubility. nih.gov To address this, a new scaffold was designed where the triazole pharmacophore was replaced with a glycine-like amino acid. This led to the identification of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs with not only potent β-cell protective activity but also significantly improved water solubility, a critical property for drug development. nih.gov The lead compound from this series, WO5m, demonstrated a maximal protective activity of 100% with an EC50 of 0.1 µM. nih.gov This highlights a successful strategy of scaffold hopping, where a problematic core is replaced with a more favorable one while maintaining or improving biological activity.
α-Aminophosphonate Scaffolds
Strategies for Improved Efficacy and Solubility
A major challenge in drug development is optimizing the pharmacological profile of a lead compound, which includes enhancing its efficacy and improving its physicochemical properties, such as solubility.
One successful strategy is the modification of the core scaffold, as demonstrated in the development of the glycine-like amino acid scaffolds mentioned previously. nih.gov Replacing a 1,2,3-triazole moiety with a glycine-like group in N-(2-(benzylamino)-2-oxoethyl)benzamide analogs led to a substantial improvement in aqueous solubility without compromising, and in fact improving, the desired biological activity. nih.gov Thermodynamic turbidimetric assays confirmed that several of the new compounds had much better water solubility compared to the original triazole-based compound. nih.gov
Another approach involves structural modifications to enhance interactions with the biological target. In the development of the quinazolinone 7-Methyl-2-phenylquinazolin-4(3H)-one from this compound, different substituents can be introduced on the phenyl ring to fine-tune the molecule's activity. nih.gov The synthesis method tolerates various functional groups, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies to identify derivatives with improved efficacy. nih.gov
For compounds with poor aqueous solubility, formulation strategies can be employed. While not directly applied to this compound in the cited literature, strategies for a related compound, 2-amino-4-chloro-N-methylbenzamide, include prodrug design, such as introducing phosphate (B84403) esters that are cleaved in vivo, and the use of co-solvents like cyclodextrins or nanoparticle encapsulation to enhance bioavailability. These represent general strategies applicable to many benzamide derivatives facing solubility challenges.
Clinical Translational Research and Future Directions
The journey of a chemical scaffold from a promising laboratory finding to a clinically relevant therapeutic agent is a complex and challenging process. For the this compound framework, this transition is marked by significant research into its derivatives, which have shown potential across various disease models. The clinical translational research has primarily focused on oncology, while future directions point towards a broader spectrum of therapeutic applications, including infectious diseases and metabolic disorders.
Detailed research has led to the development of specific derivatives that have entered clinical investigation. A notable example is N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, also known as MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor. europa.euacs.org This compound selectively inhibits HDACs 1, 2, and 3 at submicromolar concentrations. acs.org Its mechanism of action involves blocking cancer cell proliferation, inducing histone acetylation, and promoting cell-cycle arrest and apoptosis. acs.org The therapeutic potential of this 2-aminobenzamide derivative was evaluated in clinical trials for hematological malignancies. europa.eu Specifically, it received orphan drug designation in the European Union for the treatment of acute myeloid leukaemia (AML) and Hodgkin's lymphoma. europa.eu At the time the orphan designation for AML was granted in 2008, clinical trials in patients were already underway. europa.eu
The future directions for the this compound scaffold are diverse and build upon its established chemical versatility. Researchers are actively exploring new derivatives to address existing therapeutic challenges and expand into new disease areas.
One major avenue of future research is the continued development of kinase inhibitors for cancer therapy. nih.govnih.gov Scientists are designing novel compounds that use the 4-(aminomethyl)benzamide (B1271630) fragment as a flexible linker to target various receptor tyrosine kinases, including EGFR, HER-2, and PDGFR. nih.gov In one study, derivatives bearing a (trifluoromethyl)benzene ring showed potent inhibition of EGFR. nih.gov Another strategy involves preserving the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone while introducing various purine (B94841) derivatives to create molecules that can potentially act as Type 1 kinase inhibitors by mimicking ATP. nih.gov
A particularly innovative future direction involves inorganic chemistry, where this compound derivatives are used as ligands coordinated to metal ions. researchgate.net Researchers have synthesized ruthenium(II)-arene complexes using a derivative of this compound to create potential dual-action drugs that can both bind to DNA and inhibit poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.net These complexes have shown antiproliferative activity in breast cancer cells, representing a novel strategy for developing next-generation anticancer agents. researchgate.net
Beyond oncology, the scaffold shows promise in other fields. Research has pointed to this compound's potential as a building block for inhibitors of protein tyrosine phosphatase 1B, making it a candidate for the development of new therapies for diabetes and obesity. lookchem.com Furthermore, the scaffold is being explored for antifungal applications. mdpi.com Synthetic work on trisubstituted 2-aminothiazole (B372263) derivatives, which incorporate a substituted benzamide moiety, has yielded compounds with significant activity against Candida albicans, comparable to the established antifungal drug fluconazole. mdpi.com
Clinical Trial Data for this compound Derivatives
| Compound Name | Derivative Of | Therapeutic Area | Target/Mechanism | Clinical Phase Status (as of 2008) |
| N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) | 2-Aminobenzamide | Acute Myeloid Leukaemia, Hodgkin's Lymphoma | Histone Deacetylase (HDAC) Inhibitor | Clinical trials were ongoing. europa.eu |
Conclusion
Summary of Key Research Findings and Contributions
2-Amino-4-methylbenzamide has emerged as a significant molecule in chemical and pharmaceutical research. Its utility as a versatile building block has been demonstrated through the synthesis of numerous derivatives with a wide range of biological activities. lookchem.com Key research has highlighted its role in the development of enzyme inhibitors, particularly for HDACs and protein kinases, which are important targets in cancer therapy. nih.govsemanticscholar.org
Unanswered Questions and Emerging Research Avenues
Despite the progress made, several questions remain. The full therapeutic potential of this compound derivatives is yet to be explored across various diseases. Further research is needed to understand the detailed structure-activity relationships for different biological targets. Emerging research is likely to focus on the development of more potent and selective inhibitors based on this scaffold, as well as exploring new applications in areas such as neurodegenerative diseases and metabolic disorders. nih.gov
Broader Impact and Future Prospects of this compound Research
The ongoing research into this compound and its derivatives holds significant promise for the future of medicine. The development of new drugs based on this scaffold could lead to more effective treatments for cancer and other serious diseases. acs.org The versatility of this compound in organic synthesis will continue to make it a valuable tool for chemists in both academic and industrial settings, driving innovation in drug discovery and materials science. lookchem.comcymitquimica.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Amino-4-methylbenzamide critical for experimental design?
- Answer: The compound (CAS RN 39549-79-6) has a molecular formula of C₈H₁₀N₂O, molecular weight 150.17 g/mol, and a melting point of 147–148°C . Solubility in polar solvents (e.g., DMSO, ethanol) should be empirically determined due to limited reported data. Stability under varying pH and temperature conditions must be assessed via accelerated degradation studies using HPLC or UV-Vis spectroscopy.
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.17 g/mol | |
| Melting Point | 147–148°C | |
| CAS RN | 39549-79-6 |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Answer: Use a combination of:
- ¹H/¹³C NMR : To confirm aromatic proton environments and methyl/amino substituents (e.g., δ ~6.5–7.5 ppm for aromatic protons, δ ~2.3 ppm for methyl groups) .
- IR Spectroscopy : Identify characteristic amide (C=O stretch ~1650 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (m/z 150.17) and fragmentation patterns .
Q. What synthetic routes are employed for laboratory-scale preparation of this compound?
- Answer: A two-step approach is common:
Nitration and Reduction : Start with 4-methylbenzoic acid, nitrate to introduce nitro groups, then reduce to the amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .
Amidation : React the intermediate with acetic anhydride or acyl chloride under Schotten-Baumann conditions .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Answer:
- Solvent Selection : Use aprotic solvents (e.g., DMF) to reduce hydrolysis side reactions.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance amidation efficiency .
- Temperature Control : Maintain temperatures below 80°C to prevent decomposition (TGA analysis recommended) .
- Byproduct Analysis : Characterize impurities (e.g., unreacted intermediates) via LC-MS and adjust stoichiometry or reaction time accordingly .
Q. What strategies resolve contradictory data in characterizing this compound derivatives?
- Answer:
- Cross-Validation : Combine XRD for crystal structure confirmation with DFT calculations to predict spectroscopic profiles .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify ambiguous NMR signals .
- Batch Consistency Testing : Replicate syntheses under controlled conditions to identify variability sources (e.g., humidity, oxygen exposure) .
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
- Answer:
- Steric Effects : The methyl group at position 4 may hinder electrophilic substitution at the ortho position.
- Electronic Effects : The amino group (-NH₂) activates the benzene ring for electrophilic attack, while the amide (-CONH₂) withdraws electron density, directing reactivity to meta positions.
- Methodology : Perform Hammett studies or DFT calculations (e.g., Mulliken charges) to quantify substituent effects .
Q. What are emerging applications of this compound in pharmacophore development?
- Answer:
- Kinase Inhibition : The benzamide scaffold is being explored as a ATP-binding site inhibitor in tyrosine kinases. Modify the amino/methyl groups to enhance selectivity .
- Polymer Chemistry : Incorporate into polyamides for thermally stable materials; assess via DSC and TGA .
- Bioconjugation : Use as a linker in antibody-drug conjugates (ADCs); validate stability under physiological conditions (PBS, 37°C) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
